molecular formula C24H17BrClN3O2 B2525960 1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione CAS No. 361479-10-9

1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione

Cat. No. B2525960
M. Wt: 494.77
InChI Key: BPVMAHDFDQQQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C24H17BrClN3O2 and its molecular weight is 494.77. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Derivative Applications

Research by Al-Thebeiti and El-zohry (1995) focused on the synthesis of new spiroindoline derivatives incorporating pyrazoloheterocycles, suggesting applications in the development of novel heterocyclic compounds with potential pharmaceutical properties. These synthesized spiroheterocycle derivatives show the chemical versatility of indoline and pyrazoline frameworks for creating compounds that might have unique biological activities (Al-Thebeiti & El-zohry, 1995).

Anticancer and Antimicrobial Activity

Havrylyuk et al. (2011) synthesized isatin-based conjugates with thiazolidine and pyrazoline moieties, demonstrating significant anticancer activity, particularly against leukemia cell lines. This research highlights the therapeutic potential of indoline derivatives in oncology, suggesting that compounds with similar structures could be explored for anticancer properties (Havrylyuk et al., 2011).

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated the corrosion inhibitive properties of synthesized indoline compounds on steel in hydrochloric acid, demonstrating the potential of indoline derivatives as corrosion inhibitors. This suggests possible industrial applications of the chemical compound , especially in protecting metal surfaces against corrosion (Yadav, Sarkar, & Purkait, 2015).

Computational Studies on Reaction Mechanisms

Siaka et al. (2017) conducted a computational study on the mechanism of spiro-heterocycle formation involving indoline-2,3-dione, providing insights into the thermodynamics and kinetics of such reactions. This type of research could inform the synthesis strategies for compounds like the one specified, emphasizing the importance of computational chemistry in understanding and predicting chemical behavior (Siaka et al., 2017).

properties

IUPAC Name

1-[[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClN3O2/c25-16-11-9-15(10-12-16)20-13-22(17-5-1-3-7-19(17)26)29(27-20)14-28-21-8-4-2-6-18(21)23(30)24(28)31/h1-12,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVMAHDFDQQQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=CC=CC=C4C(=O)C3=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.